Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate
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Overview
Description
Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate typically involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . This process can be carried out under mild conditions, often using a metal-free approach .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using environmentally benign protocols. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes, leading to inhibition of their activity. This compound may also interfere with DNA replication and protein synthesis in microorganisms, contributing to its antibacterial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquine: A synthetic antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial agent with a fluorinated quinoline core.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-17(24)16-10-15(13-7-2-3-8-14(13)23-16)22-12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBVSXYKFFKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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